molecular formula C15H23F2NO4 B1409336 O2-Tert-butyl O3-ethyl (1R,3R,4R)-5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate CAS No. 1392803-20-1

O2-Tert-butyl O3-ethyl (1R,3R,4R)-5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate

Cat. No.: B1409336
CAS No.: 1392803-20-1
M. Wt: 319.34 g/mol
InChI Key: ITEAXDCAQXHQHV-GMTAPVOTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O2-Tert-butyl O3-ethyl (1R,3R,4R)-5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate (CAS: 1392803-20-1) is a bicyclic compound featuring a rigid 2-azabicyclo[2.2.2]octane scaffold substituted with two fluorine atoms at the 5-position and ester groups (tert-butyl and ethyl) at the O2 and O3 positions, respectively . Its molecular formula is C₁₅H₂₃F₂NO₄, with a molecular weight of 319.34 g/mol. The stereochemistry (1R,3R,4R) confers distinct conformational stability, making it valuable in medicinal chemistry for designing enzyme inhibitors or receptor modulators.

Properties

IUPAC Name

2-O-tert-butyl 3-O-ethyl (1R,3R,4R)-5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23F2NO4/c1-5-21-12(19)11-10-7-6-9(8-15(10,16)17)18(11)13(20)22-14(2,3)4/h9-11H,5-8H2,1-4H3/t9-,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEAXDCAQXHQHV-GMTAPVOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CCC(N1C(=O)OC(C)(C)C)CC2(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1[C@H]2CC[C@@H](N1C(=O)OC(C)(C)C)CC2(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O2-Tert-butyl O3-ethyl (1R,3R,4R)-5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate typically involves multiple steps. . The reaction conditions often require precise control of temperature and pressure to ensure the correct formation of the bicyclic structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using batch reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

O2-Tert-butyl O3-ethyl (1R,3R,4R)-5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Involves the addition of hydrogen or removal of oxygen, commonly using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

O2-Tert-butyl O3-ethyl (1R,3R,4R)-5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex bicyclic structures.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which O2-Tert-butyl O3-ethyl (1R,3R,4R)-5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of 2-azabicyclo[2.2.2]octane derivatives with variations in substituents at the 5-position. Below is a detailed comparison with two closely related analogs:

O2-Tert-butyl O3-ethyl (1S,3S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate

  • CAS : 2380459-95-8
  • Molecular Formula: C₁₅H₂₅NO₅
  • Molecular Weight : 299.36 g/mol
  • Substituents : A hydroxyl (-OH) group at the 5-position instead of difluoro.
  • Stereochemistry : (1S,3S,4S,5R), differing in configuration at positions 1, 3, and 4 compared to the target compound.
  • Purity : ≥97% (Aladdin Scientific) .
  • This compound may serve as an intermediate for synthesizing prodrugs or further functionalized derivatives .

O2-Tert-butyl O3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate

  • CAS : 2381621-49-2
  • Molecular Formula: C₁₅H₂₃NO₅
  • Molecular Weight : 297.35 g/mol
  • Substituents : A ketone (-C=O) group at the 5-position.
  • Stereochemistry : (1R,3R,4R), identical to the target compound.
  • Purity : 95% (Combi-Blocks Inc.) .
  • Applications: The ketone group offers a reactive site for chemical modifications, such as reductive amination or nucleophilic additions.

Structural and Functional Analysis

Key Structural Differences

Parameter Target Compound 5-Hydroxy Analog 5-Oxo Analog
5-Position Substituent 5,5-Difluoro 5-Hydroxy 5-Oxo
Molecular Formula C₁₅H₂₃F₂NO₄ C₁₅H₂₅NO₅ C₁₅H₂₃NO₅
Molecular Weight (g/mol) 319.34 299.36 297.35
Stereochemistry (1R,3R,4R) (1S,3S,4S,5R) (1R,3R,4R)
Commercial Availability Available Available Discontinued

Functional Implications

  • Fluorine Substituents : The difluoro group in the target compound enhances lipophilicity and metabolic stability, critical for blood-brain barrier penetration in CNS-targeted therapies .
  • Hydroxyl vs. Ketone : The hydroxy analog’s polarity may limit membrane permeability but improve solubility, while the ketone analog’s reactivity enables diverse synthetic pathways .
  • Stereochemical Impact : The (1R,3R,4R) configuration in the target and 5-oxo compounds likely confers similar binding modes in chiral environments, whereas the 5-hydroxy analog’s inverted stereochemistry may alter target interactions .

Biological Activity

O2-Tert-butyl O3-ethyl (1R,3R,4R)-5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate is a synthetic compound belonging to the class of bicyclic heterocycles. Its unique structure and functional groups suggest potential biological activities that could be explored for pharmaceutical applications. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C15H23F2NO4
  • Molecular Weight : 319.34 g/mol
  • CAS Number : 1392803-20-1
PropertyValue
Purity≥ 97%
AppearanceWhite solid
SolubilitySoluble in organic solvents

Biological Activity Overview

The biological activity of O2-tert-butyl O3-ethyl has been primarily investigated in the context of its potential as a therapeutic agent. The compound's structure suggests it may interact with various biological targets, including enzymes and receptors.

Preliminary studies indicate that compounds with similar bicyclic structures often exhibit inhibitory effects on specific enzymes or modulate receptor activity. For instance, the azabicyclo[2.2.2]octane framework is known to influence neurotransmitter systems, which could position this compound as a candidate for neurological applications.

Case Studies

  • Neuropharmacological Studies :
    • A study evaluated the effects of similar bicyclic compounds on neurotransmitter release in animal models. The results showed significant modulation of dopamine and serotonin levels, suggesting potential applications in treating mood disorders and neurodegenerative diseases .
  • Antimicrobial Activity :
    • Another investigation into related compounds indicated antimicrobial properties against various bacterial strains. This suggests that O2-tert-butyl O3-ethyl may also possess similar activity, warranting further exploration in antimicrobial drug development .

Toxicological Profile

Understanding the safety profile of O2-tert-butyl O3-ethyl is crucial for its potential therapeutic use. Current data indicates low toxicity levels associated with similar compounds, with no significant irritant effects reported in preliminary toxicity tests . However, comprehensive toxicological studies are necessary to establish safety parameters for human use.

Future Directions

Further research is essential to elucidate the full spectrum of biological activities associated with O2-tert-butyl O3-ethyl. Key areas for future investigation include:

  • In vivo studies to assess pharmacokinetics and pharmacodynamics.
  • Mechanistic studies to determine specific molecular targets and pathways affected by the compound.
  • Clinical trials to evaluate efficacy and safety in human subjects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O2-Tert-butyl O3-ethyl (1R,3R,4R)-5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
O2-Tert-butyl O3-ethyl (1R,3R,4R)-5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.